2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

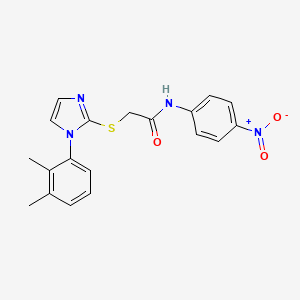

2-((1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether scaffold linked to a 4-nitrophenyl group. Its structure combines a 2,3-dimethylphenyl-substituted imidazole core, a thioether bridge, and a 4-nitrophenylacetamide moiety, which collectively influence its physicochemical properties and bioactivity .

Propriétés

IUPAC Name |

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-13-4-3-5-17(14(13)2)22-11-10-20-19(22)27-12-18(24)21-15-6-8-16(9-7-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLHHRNZKMWIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name : this compound

- Molecular Formula : C19H18N4O3S

- Molecular Weight : 378.44 g/mol

The presence of the imidazole ring and the thioether linkage is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate enzyme activity or receptor signaling pathways, which can lead to various pharmacological effects. The following mechanisms have been proposed based on existing literature:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of imidazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of enzymes critical for tumor growth and survival.

- Case Study : A study demonstrated that imidazole derivatives could inhibit thymidylate synthase and histone deacetylases (HDAC), both of which are vital for cancer cell proliferation .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines.

- Research Findings : Molecular docking studies suggest that the compound can effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation .

Antimicrobial Activity

Initial screening has indicated potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Research Findings and Data Tables

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing imidazole and thiazole rings. For instance, derivatives of thiazole have shown promising results against various cancer cell lines:

- In vitro Studies : Research indicates that imidazole-thiazole compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). One study reported that specific derivatives had IC50 values in the micromolar range, indicating potent activity against these cell lines .

Antimicrobial Properties

Compounds similar to 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide have been evaluated for their antimicrobial efficacy. The presence of sulfur in the thiazole ring enhances interactions with microbial enzymes, leading to increased antibacterial activity. For example, certain thiazole derivatives have shown effectiveness against Gram-positive bacteria and fungi .

Case Study 1: Anticancer Activity Evaluation

A study conducted by Evren et al. (2019) focused on novel thiazole derivatives, including those with imidazole rings. The compounds were tested against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. One derivative demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating strong selectivity and potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study explored the antimicrobial efficacy of imidazole-thiazole compounds against various pathogens. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics . This highlights the potential use of these compounds in treating bacterial infections.

Comparaison Avec Des Composés Similaires

The compound’s structural and functional analogs can be categorized based on variations in substituents, core scaffolds, and biological activities. Below is a detailed comparison:

Structural Analogues with Imidazole-Thioether Scaffolds

Key Structural Differences :

- Substituent Effects : The target compound’s 2,3-dimethylphenyl group may enhance lipophilicity compared to analogs with halogenated (e.g., 4-chlorophenyl) or heterocyclic (e.g., benzothiazole) substituents .

Cytotoxic Activity :

- Analogs like N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)imidazol-2-yl]thio]acetamide showed IC₅₀ values of ~15.67 µg/mL against C6 glioma cells, suggesting moderate potency .

- Compounds with benzoimidazole-quinoline hybrids (e.g., 9j) exhibited structural features conducive to DNA intercalation or kinase inhibition, though direct cytotoxicity data are lacking .

Antimicrobial Activity :

- Benzimidazole-thiadiazole hybrids (e.g., 4g , 4h ) demonstrated broad-spectrum antimicrobial activity, with nitro and chlorophenyl substituents enhancing efficacy against resistant strains .

- The target compound’s nitro group may similarly potentiate antimicrobial effects, though this remains untested .

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.